2-Amino-1,5-naphthalenedisulfonic acid

Description

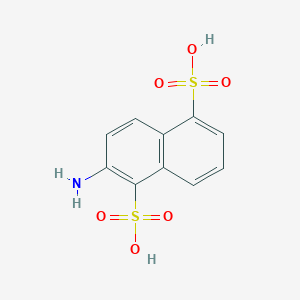

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-aminonaphthalene-1,5-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6S2/c11-8-5-4-6-7(10(8)19(15,16)17)2-1-3-9(6)18(12,13)14/h1-5H,11H2,(H,12,13,14)(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIKCRUPEVOINQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2S(=O)(=O)O)N)C(=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045040 | |

| Record name | 2-Aminonaphthalene-1,5-disulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117-62-4, 19532-03-7 | |

| Record name | 2-Amino-1,5-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1,5-naphthalenedisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1,5-naphthalenedisulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Naphthalenedisulfonic acid, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminonaphthalene-1,5-disulphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminonaphthalene-1,5-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium hydrogen 2-aminonaphthalene-1,5-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-1,5-NAPHTHALENEDISULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F5J76WY2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Amino-1,5-naphthalenedisulfonic acid chemical properties

An In-depth Technical Guide on the Core Chemical Properties of 2-Amino-1,5-naphthalenedisulfonic Acid

Introduction

This compound, also known by synonyms such as Sulfotobias acid and 2-Naphthylamine-1,5-disulfonic acid, is an important organic compound identified by its CAS number 117-62-4.[1][2][3] Its molecular structure is characterized by a naphthalene core substituted with one amino group and two sulfonic acid groups.[4] This arrangement of functional groups imparts specific chemical properties that make it highly valuable as a chemical intermediate, particularly in the synthesis of azo dyes.[1][4][5] It serves as a precursor for a variety of acid and reactive dyes, contributing to orange and red shades.[1][5]

Beyond its established role in the dye industry, recent research has explored its application as a geothermal tracer, leveraging its high water solubility and thermal stability.[6] Furthermore, computational and spectroscopic studies have suggested potential antiviral properties, indicating a possible future in pharmaceutical development.[6][7] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and safety information for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is typically a beige or white to off-white powder.[1][2][4] It is stable under normal laboratory conditions.[4] The compound is highly soluble in water, a key property for its use in aqueous reaction media and as a tracer in geothermal systems.[2][4][6]

Table 1: Summary of Quantitative Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | 2-aminonaphthalene-1,5-disulfonic acid | [3] |

| CAS Number | 117-62-4 | [1][3] |

| Molecular Formula | C₁₀H₉NO₆S₂ | [3][4][8] |

| Molecular Weight | 303.31 g/mol | [1][2] |

| Appearance | Beige to off-white powder | [1][2][4] |

| Melting Point | > 300°C | [2][4][9] |

| Water Solubility | Soluble | [1][2][4] |

| Density (estimate) | 1.6 - 1.8 g/cm³ | [1][2] |

| pKa (predicted) | -0.51 ± 0.40 | [1][4] |

| Refractive Index (estimate) | 1.733 | [1][2] |

| Oral LD50 (Rat) | 5430 mg/kg | [2][8] |

Chemical Structure and Reactivity

The reactivity of this compound is governed by its amino (-NH₂) and sulfonic acid (-SO₃H) functional groups attached to the naphthalene ring. The amino group can be diazotized and used in coupling reactions to form azo compounds, which is fundamental to its application in dye synthesis. The sulfonic acid groups enhance water solubility and can be involved in substitution or elimination reactions under specific conditions.

Key chemical reactions include:

-

Alkali Fusion : Heating with sodium hydroxide results in the formation of 2-amino-5-hydroxynaphthalene-1-sulfonic acid.[1]

-

Further Sulfonation : Reaction with 40% oleum at 100°C introduces a third sulfonic acid group to yield 2-aminonaphthalene-1,5,7-trisulfonic acid.[1]

-

Desulfonation : Heating with aqueous sulfuric acid can selectively remove the sulfonic acid group at the 1-position to produce 2-aminonaphthalene-5-sulfonic acid.[1]

-

Diazotization and Conversion : The diazo compound derived from this acid can be converted to 2-diazo-1-hydroxynaphthalene-5-sulfonic acid upon treatment with alkaline hypochlorite.[1]

Caption: Key reaction pathways of this compound.

Spectroscopic Profile

Spectroscopic analysis is crucial for confirming the structure and purity of this compound. Public databases and scientific literature report various spectral data.[3]

-

Infrared (IR) Spectroscopy : FTIR spectra, typically obtained using a KBr wafer technique, show characteristic peaks for the amino, sulfonic acid, and aromatic naphthalene groups.[3][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR data are available for structural elucidation.[3]

-

Mass Spectrometry : Mass spectral data confirms the molecular weight and fragmentation pattern of the compound.[3]

-

UV-Visible Spectroscopy : Recent studies have used UV-Vis spectroscopy in conjunction with computational methods (DFT) to investigate the compound's electronic properties and solvent interactions.[7] These analyses help in understanding the molecule's charge distribution and potential for biological activity.[7]

Experimental Protocols

Synthesis and Purification

The primary method for synthesizing this compound is the sulfonation of 2-naphthylamine-1-sulfonic acid (Tobias acid).[1][8] A patented method for producing a salt-free version of the compound is outlined below.[11][12]

Methodology for Salt-Free Synthesis:

-

Sulfonation Reaction : Tobias acid is reacted with oleum (15-30% SO₃) at a weight ratio between 10:1 and 1:10. The reaction is maintained at a temperature between 5°C and 55°C for 1 to 5 hours to generate the sulfonated liquid.[11][12]

-

Solution Refining : The resulting sulfonated liquid is passed through one or more absorption columns containing adsorbents to purify it.[11][12]

-

Acid Eduction & Crystallization : The purified solution undergoes an "acid eduction" step, followed by cooling and temperature maintenance to induce crystallization of the product.[11]

-

Isolation : The crystallized product is separated from the reaction mixture via centrifugation.[11]

-

Recycling : The remaining acid filtrate can be refined, and harmful gases (sulfuric acid tail gas and SO₃) are recovered to minimize environmental pollution.[11]

References

- 1. This compound | 117-62-4 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C10H9NO6S2 | CID 8338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Aminonaphthalene-1,5-disulfonic acid [dyestuffintermediates.com]

- 6. This compound|Research Chemical [benchchem.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chembk.com [chembk.com]

- 9. echemi.com [echemi.com]

- 10. spectrabase.com [spectrabase.com]

- 11. CN101973914A - Method for preparing salt-free this compound - Google Patents [patents.google.com]

- 12. CN101973914B - Method for preparing salt-free this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Amino-1,5-naphthalenedisulfonic acid (CAS: 117-62-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-1,5-naphthalenedisulfonic acid (CAS: 117-62-4), a key intermediate in the synthesis of various dyes and a compound of interest in other chemical and pharmaceutical research areas. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and purification, outlines analytical methodologies for its characterization, and discusses its primary applications and safety considerations. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.

Chemical and Physical Properties

This compound, also known as Sulfo Tobias Acid, is a beige to off-white powder.[1][2] Its fundamental structure consists of a naphthalene core substituted with one amino and two sulfonic acid groups.[1] This compound is stable under normal storage conditions.[1]

| Property | Value | References |

| Molecular Formula | C₁₀H₉NO₆S₂ | [2][3] |

| Molecular Weight | 303.31 g/mol | [2] |

| Appearance | Beige or white to off-white powder | [1][2][4] |

| Melting Point | >300 °C | [3] |

| Solubility | Soluble in water, more readily in alkaline solutions. Slightly soluble in alcohol and ether. | [1][2][4] |

| pKa (Predicted) | -0.51 ± 0.40 | [1] |

| Density (approx.) | 1.769 g/cm³ | [2] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Purification

The primary industrial synthesis of this compound involves the sulfonation of 2-Naphthylamine-1-sulfonic acid (Tobias acid).[5] The following protocols are based on established industrial methods.

Experimental Protocol: Synthesis via Sulfonation of Tobias Acid

This protocol is adapted from industrial preparation methods.[1]

Materials:

-

2-Naphthylamine-1-sulfonic acid (Tobias acid)

-

Oleum (fuming sulfuric acid, 20-65% SO₃)

-

Adsorbents for purification (e.g., activated carbon)

-

Water

Procedure:

-

Sulfonation: In a suitable reactor, combine Tobias acid and oleum. The weight ratio of Tobias acid to oleum can range from 10:1 to 1:10.[1] The reaction is carried out at a temperature between 5°C and 55°C for 1 to 5 hours.[1]

-

Purification of Sulfonated Liquid: The resulting sulfonated liquid is passed through one or more absorption columns containing adsorbents to remove impurities.[1]

-

Acid Precipitation: The purified sulfonated liquid is then subjected to acid precipitation at a temperature ranging from -15°C to 70°C.[1]

-

Cooling and Maturation: The temperature of the mixture is then reduced to between -20°C and 30°C and held for 1 to 4 hours to allow for complete precipitation of the product.[1]

-

Isolation: The precipitated this compound is isolated by centrifugation.[1]

Experimental Protocol: Purification by Recrystallization

Purification can be achieved by crystallization of the dipotassium salt from water.[2]

Materials:

-

Crude this compound

-

Potassium hydroxide or potassium carbonate solution

-

Water

-

Ethanol

Procedure:

-

Salt Formation: Dissolve the crude acid in a minimum amount of hot water containing a stoichiometric amount of potassium hydroxide or carbonate to form the dipotassium salt.

-

Decolorization: Add activated carbon to the hot solution and stir for 15-30 minutes.

-

Filtration: Filter the hot solution to remove the activated carbon.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the dipotassium salt.

-

Isolation and Washing: Collect the crystals by filtration and wash with cold ethanol.

-

Drying: Dry the purified dipotassium salt under vacuum. The free acid can be regenerated by treatment with a strong acid if required.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

While a specific, universally adopted HPLC method for this compound is not detailed in the readily available literature, a general reverse-phase method can be employed for its analysis based on methods for similar sulfonic acid compounds.

| Parameter | Recommended Condition |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Phosphoric AcidB: Acetonitrile |

| Gradient | Isocratic or gradient elution depending on the sample matrix |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~230-240 nm |

| Injection Volume | 10-20 µL |

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum in a suitable solvent (e.g., D₂O or DMSO-d₆) would show characteristic signals for the aromatic protons on the naphthalene ring system. The chemical shifts and coupling constants would be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the ten carbon atoms of the naphthalene skeleton, with the sulfonic acid and amino-substituted carbons showing characteristic downfield shifts.

-

FT-IR: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), S=O stretching of the sulfonic acid groups (around 1030-1060 cm⁻¹ and 1150-1210 cm⁻¹), and aromatic C-H and C=C stretching vibrations.[6]

-

UV-Vis: The UV-Vis spectrum in an aqueous solution is expected to show absorption maxima characteristic of the substituted naphthalene chromophore.

Applications

The primary application of this compound is as a crucial intermediate in the synthesis of a variety of dyes.[1][2]

-

Azo Dyes: It serves as a diazo component in the production of orange and red azo reactive dyes.[2][5] Its structure can lead to more bathochromic (deeper color) shades compared to similar compounds like Tobias acid.[5]

-

Proteomics Research: It also finds applications in proteomics research and protein sequencing due to its chemical reactivity.[2]

Safety and Handling

This compound is classified as causing serious eye irritation.[7]

| GHS Hazard Statement | Precautionary Measures |

| H319: Causes serious eye irritation | P264: Wash hands thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

First-Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Remove contaminated clothing and wash with soap and plenty of water.

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[7]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

Storage and Stability:

-

Store in a cool, dry place at 2-8°C.[1] The compound is stable under normal temperatures and pressures.[1]

Conclusion

This compound is a well-characterized chemical intermediate with significant industrial importance, particularly in the dye manufacturing sector. Its synthesis and purification are based on established chemical principles, and its properties are well-documented. This guide provides essential technical information to support its safe and effective use in research and development.

References

- 1. CN101973914B - Method for preparing salt-free this compound - Google Patents [patents.google.com]

- 2. This compound | 117-62-4 [chemicalbook.com]

- 3. This compound | C10H9NO6S2 | CID 8338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN101973914A - Method for preparing salt-free this compound - Google Patents [patents.google.com]

- 5. chembk.com [chembk.com]

- 6. spectrabase.com [spectrabase.com]

- 7. guidechem.com [guidechem.com]

An In-depth Technical Guide to the Synthesis of 2-Amino-1,5-naphthalenedisulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-1,5-naphthalenedisulfonic acid, a crucial intermediate in the manufacturing of azo dyes, pigments, and potentially in pharmaceutical research.[1][2] The primary and most industrially significant method for its preparation is the direct sulfonation of 2-Amino-1-naphthalenesulfonic acid (Tobias acid).[3][4]

Core Synthesis Pathway: Sulfonation of Tobias Acid

The synthesis of this compound is predominantly achieved through the sulfonation of Tobias acid using oleum (fuming sulfuric acid).[4][5] This process is favored for its high conversion rate and selectivity under controlled conditions. The reaction involves the introduction of a second sulfonic acid group onto the naphthalene ring of Tobias acid.

Reaction Scheme

Caption: Sulfonation of Tobias Acid to yield this compound.

Experimental Protocols

The following is a detailed experimental protocol derived from established industrial methods for the synthesis of this compound.

Sulfonation Reaction

This step involves the reaction of Tobias acid with oleum to introduce the second sulfonic acid group.

Materials:

-

2-Amino-1-naphthalenesulfonic acid (Tobias acid)

-

20% Oleum (H₂SO₄·SO₃)

Procedure:

-

In a five-necked flask equipped with a mechanical stirrer, condenser, and thermometer, add 500 grams of 20% oleum.[5]

-

Begin stirring and cool the flask using a refrigerated water bath until the temperature of the oleum drops to 10°C.[5]

-

Slowly add 100 grams of Tobias acid to the oleum, ensuring the temperature is maintained between 5°C and 55°C.[5][6] The weight ratio of oleum to Tobias acid can range from 1:10 to 10:1.[5][6]

-

After the addition is complete, continue the reaction for 1 to 5 hours, with a typical duration of 2.5 hours, while maintaining the temperature.[5][6]

-

Upon completion of the reaction, a sulfonated liquid containing the desired product is obtained.[5]

Product Isolation and Purification

This phase focuses on separating the this compound from the reaction mixture.

Procedure:

-

Acid Eduction: The sulfonated liquid is treated to precipitate the product. This can be achieved by carefully diluting the reaction mixture.[4]

-

Temperature Control: The temperature is decreased and maintained to facilitate complete precipitation.[6]

-

Centrifugation: The precipitated solid is separated from the liquid phase via centrifugation.[5][6]

-

Washing and Drying: The isolated solid is washed to remove residual acid and then dried to obtain the final product.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactant Ratio | ||

| Tobias Acid : Oleum (w/w) | 1:1 to 1:10 | [5][6] |

| Reaction Conditions | ||

| Sulfonation Temperature | 5 - 55 °C | [5][6] |

| Reaction Time | 1 - 5 hours | [5][6] |

| Product Specifications | ||

| Purity (HPLC) | > 98.5% | [5] |

| Industrial Yield | > 93.5% | [5] |

Experimental Workflow

The overall process for the industrial preparation of salt-free this compound can be visualized as a sequential workflow.

Caption: Industrial workflow for the synthesis of this compound.

Alternative Synthetic Considerations: The Bucherer Reaction

While the direct sulfonation of Tobias acid is the primary method, it is worth noting the Bucherer reaction's relevance in the broader synthetic landscape of naphthalenic compounds. The Bucherer reaction is a reversible conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite or bisulfite and ammonia.[7] This reaction is fundamental to the synthesis of Tobias acid itself, starting from 2-hydroxynaphthalene-1-sulfonic acid (oxy-Tobias acid).[8][9] A typical process involves the sulfonation of 2-hydroxynaphthalene, followed by amination via the Bucherer reaction to yield Tobias acid, which is then further sulfonated as described above.[8][9]

Conclusion

The synthesis of this compound is a well-established industrial process, with the sulfonation of Tobias acid being the most efficient and high-yielding method. The reaction parameters, including temperature, reactant ratios, and reaction time, are critical for achieving high purity and yield. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals working with this important chemical intermediate.

References

- 1. This compound|Research Chemical [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 117-62-4 [chemicalbook.com]

- 4. US5248812A - Process for the isolation of 2-naphthylamine-1,5-disulphonic acid - Google Patents [patents.google.com]

- 5. CN101973914B - Method for preparing salt-free this compound - Google Patents [patents.google.com]

- 6. CN101973914A - Method for preparing salt-free this compound - Google Patents [patents.google.com]

- 7. Bucherer Reaction (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 8. EP0031299B1 - Process for the preparation of 2-amino-1-naphthalene sulfonic acid - Google Patents [patents.google.com]

- 9. US4510100A - Process for the production of 2-amino-1-naphthalenesulfonic acid - Google Patents [patents.google.com]

Spectroscopic Properties of 2-Amino-1,5-naphthalenedisulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Amino-1,5-naphthalenedisulfonic acid, a versatile organic compound with applications as a dye intermediate and a geothermal tracer. Recent studies have also highlighted its potential antiviral properties, making its thorough characterization crucial for researchers in various scientific fields. This document details its nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis), fluorescence, and infrared (IR) spectroscopic characteristics, along with detailed experimental protocols and logical diagrams to facilitate a deeper understanding of its properties and potential applications.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data derived from the spectroscopic analysis of this compound and its closely related analogs. Due to the limited availability of direct experimental data for the target compound, some values are estimated based on the spectra of structurally similar molecules.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |

| ¹H | 7.0 - 8.5 | Multiplets | Aromatic protons. The exact shifts and coupling constants are influenced by the positions of the amino and sulfonic acid groups. |

| ¹³C | 110 - 150 | Singlets | Aromatic carbons. Carbons attached to the amino and sulfonic acid groups will show distinct chemical shifts. |

Note: The predicted chemical shifts are based on the analysis of related compounds such as 2-Amino-1-naphthalenesulfonic acid sodium salt and 1,5-naphthalenedisulfonic acid.

Table 2: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| Parameter | Value | Solvent |

| λmax (nm) | ~230, ~290, ~340 | Water or acidic buffer |

| Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Not available | - |

Note: The absorption maxima (λmax) are estimated based on the UV-Vis spectra of 1,5-naphthalenedisulfonic acid and general knowledge of aromatic amines. The presence of the amino group is expected to cause a bathochromic (red) shift in the absorption bands of the naphthalene disulfonate core.

Table 3: Fluorescence Spectroscopy Data

| Parameter | Value | Solvent |

| Excitation Maximum (λex) (nm) | ~340 | Water |

| Emission Maximum (λem) (nm) | ~420 | Water |

| Quantum Yield (Φ) | Not available | - |

Note: The fluorescence data is estimated based on the properties of other aminonaphthalenesulfonic acid derivatives. The fluorescence of such compounds is often sensitive to the polarity of the solvent.

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3400 - 3200 | N-H stretching | Primary amine (-NH₂) |

| 3100 - 3000 | C-H stretching | Aromatic C-H |

| 1620 - 1580 | C=C stretching | Aromatic ring |

| 1250 - 1150 | S=O stretching (asymmetric) | Sulfonic acid (-SO₃H) |

| 1080 - 1000 | S=O stretching (symmetric) | Sulfonic acid (-SO₃H) |

| 850 - 750 | C-H bending (out-of-plane) | Substituted naphthalene |

Note: The peak assignments are based on the analysis of the FTIR spectrum of this compound and standard IR correlation tables.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and proton/carbon environments of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker Avance or Varian INOVA) with a standard ¹H/¹³C probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.

-

Reference the spectrum to the residual solvent peak (e.g., HDO at ~4.79 ppm in D₂O).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of this compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a suitable solvent (e.g., deionized water or a buffered solution). Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer (e.g., Agilent Cary series or Shimadzu UV series).

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes (1 cm path length).

-

Record a baseline spectrum with the cuvettes filled with the solvent.

-

Record the absorption spectrum of the sample solution from 200 to 800 nm.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εcl) by plotting absorbance versus concentration for the dilution series.

Fluorescence Spectroscopy

Objective: To characterize the fluorescence properties, including excitation and emission spectra.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., water, ethanol). The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

-

Instrumentation: Use a spectrofluorometer (e.g., Horiba Jobin Yvon Fluorolog or PerkinElmer LS series).

-

Data Acquisition:

-

Excitation Spectrum: Set a fixed emission wavelength (at the presumed maximum) and scan a range of excitation wavelengths.

-

Emission Spectrum: Set a fixed excitation wavelength (at the determined excitation maximum) and scan a range of emission wavelengths.

-

Use appropriate excitation and emission slit widths to optimize the signal-to-noise ratio.

-

-

Data Analysis: Identify the excitation and emission maxima from the respective spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

The mixture should be a fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer the powder to a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum or Thermo Fisher Nicolet series).

-

Data Acquisition:

-

Record a background spectrum of a blank KBr pellet.

-

Place the sample pellet in the sample holder and record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizations

The following diagrams illustrate key conceptual frameworks related to the analysis and potential application of this compound.

Navigating the Solubility Landscape of 2-Amino-1,5-naphthalenedisulfonic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Solubility Profile: A Qualitative Overview

2-Amino-1,5-naphthalenedisulfonic acid, a molecule characterized by the presence of both polar amino and highly polar sulfonic acid functional groups on a nonpolar naphthalene backbone, exhibits a complex solubility profile. It is well-documented to be highly soluble in water.[1][2] Conversely, its solubility in organic solvents is generally low, a common characteristic of sulfonic acids.[3][4] However, the term "organic solvents" encompasses a wide range of polarities and chemical properties.

General principles suggest that sulfonic acids tend to be more soluble in polar organic solvents.[5] While concrete numerical data is scarce, a qualitative understanding can be summarized as follows:

| Solvent Class | Representative Solvents | Expected Solubility of this compound | Rationale |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The hydroxyl groups of these solvents can engage in hydrogen bonding with the sulfonic acid and amino groups, potentially facilitating some degree of dissolution. Recrystallization from ethanol has been occasionally mentioned for sulfonic acids, implying some solubility.[3] |

| Polar Aprotic | Acetone, DMSO, DMF | Low | These solvents can interact through dipole-dipole interactions, but the lack of hydrogen bond donation may limit their effectiveness in solvating the highly polar sulfonic acid groups. |

| Nonpolar | Toluene, Hexane | Very Low / Insoluble | The significant difference in polarity between the highly polar solute and nonpolar solvent results in very weak solute-solvent interactions, leading to negligible solubility. |

Experimental Protocol for Solubility Determination

The following section details a generalized experimental protocol for the gravimetric determination of the solubility of a solid compound like this compound in an organic solvent. This method is a fundamental and widely applicable approach in the absence of a specific, published protocol for this compound.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Glass vials with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Drying oven

-

Desiccator

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure saturation.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required for equilibration should be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent premature crystallization.

-

Immediately filter the withdrawn solution through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact volume of the filtered solution.

-

Place the vial containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The drying temperature should be below the boiling point of the solvent and the decomposition temperature of the acid. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

-

Continue drying until a constant weight of the solid residue is achieved.

-

Cool the vial in a desiccator to room temperature before weighing.

-

Weigh the vial with the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight of the vial containing the dried solute.

-

The solubility can be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L), by dividing the mass of the dissolved solid by the volume of the solvent withdrawn.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen organic solvent before commencing any experimental work.

Visualizing Methodologies and Influencing Factors

To further clarify the experimental process and the theoretical underpinnings of solubility, the following diagrams are provided.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in synthesis, purification, and formulation. While quantitative data remains elusive in the public domain, a qualitative understanding based on the principles of "like dissolves like" and the polarity of the functional groups provides a solid starting point for solvent selection. The provided experimental protocol offers a reliable method for researchers to determine precise solubility values in their specific solvent systems of interest. Understanding the interplay of solute and solvent properties, as well as external conditions, is paramount for effectively navigating the solubility landscape of this versatile compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. DE3718314A1 - METHOD FOR ISOLATING AROMATIC SULPHONIC ACIDS FROM AQUEOUS SOLUTION OR SUSPENSION - Google Patents [patents.google.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of 2-Amino-1,5-naphthalenedisulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and expected structural characteristics pertinent to the crystal structure analysis of 2-Amino-1,5-naphthalenedisulfonic acid. While a solved crystal structure for this specific compound is not publicly available in crystallographic databases as of late 2025, this document outlines the generalized experimental protocols for its determination and presents the anticipated nature of the crystallographic data. Understanding the three-dimensional arrangement of atoms in the solid state is crucial for predicting physicochemical properties, guiding synthetic efforts, and informing rational drug design.

Introduction to the Significance of Crystal Structure

The precise spatial arrangement of atoms and molecules in a crystal lattice dictates many of a material's bulk properties, including its solubility, stability, dissolution rate, and hygroscopicity. For an active pharmaceutical ingredient (API) or a key intermediate like this compound, a thorough understanding of its solid-state structure is a prerequisite for robust formulation development and ensuring consistent bioavailability. Furthermore, detailed knowledge of intermolecular interactions gleaned from crystal structures can provide invaluable insights into molecular recognition phenomena, which is fundamental in the design of targeted therapeutics.

Generalized Experimental Protocol: Single-Crystal X-ray Diffraction

The definitive method for elucidating the atomic-level three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction (SC-XRD). The following protocol describes a generalized workflow for the crystal structure determination of a small organic molecule such as this compound.

Sample Purification and Crystallization

High-purity material is essential for obtaining diffraction-quality single crystals. This compound should be purified to >98% purity, as determined by methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Crystallization Techniques: The selection of an appropriate crystallization method is critical. For a water-soluble compound like this compound, several techniques are commonly employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., water, ethanol, or a mixture) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): A small drop of the concentrated sample solution is equilibrated against a larger reservoir of a precipitant solution. The gradual diffusion of the precipitant vapor into the sample drop slowly decreases the solubility of the sample, leading to crystallization.

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, reducing the solubility of the compound and inducing crystallization.

Crystal Selection and Mounting

A suitable single crystal, typically with dimensions between 0.1 and 0.5 mm and free of visible defects, is selected under a microscope. The crystal is then mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures (typically 100 K).

X-ray Data Collection

The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector. A complete dataset consists of hundreds or thousands of diffraction images, each capturing a small slice of the diffraction pattern.

Data Processing, Structure Solution, and Refinement

The collected diffraction images are processed to determine the unit cell parameters and the intensities of the individual reflections. The resulting data are then used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods.

The initial structural model is then refined against the experimental data. This iterative process adjusts the atomic positions, displacement parameters, and other model parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Anticipated Crystallographic Data

Upon successful crystal structure determination, a wealth of quantitative data is obtained. The following tables summarize the types of data and provide illustrative, hypothetical values for this compound based on the known structures of similar aminonaphthalenesulfonic acid derivatives.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters

| Parameter | Illustrative Value |

| Empirical Formula | C₁₀H₉NO₆S₂ |

| Formula Weight | 303.32 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 10.3 Å, β = 98.5° |

| Volume | 1045 ų |

| Z (molecules per unit cell) | 4 |

| Density (calculated) | 1.925 Mg/m³ |

| Absorption Coefficient | 0.45 mm⁻¹ |

| F(000) | 624 |

| Crystal Size | 0.30 x 0.20 x 0.15 mm |

| Theta Range for Data Collection | 2.5° to 28.0° |

| Reflections Collected | 10500 |

| Independent Reflections | 2400 [R(int) = 0.04] |

| Completeness to Theta | 99.8 % |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 2400 / 0 / 181 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.110 |

| R indices (all data) | R1 = 0.060, wR2 = 0.125 |

| Largest Diff. Peak and Hole | 0.45 and -0.30 e.Å⁻³ |

Table 2: Hypothetical Bond Lengths and Angles

| Bond/Angle | Expected Length (Å) / Angle (°) |

| S1-O1 | 1.45 |

| S1-O2 | 1.46 |

| S1-O3 | 1.44 |

| S2-O4 | 1.45 |

| S2-O5 | 1.46 |

| S2-O6 | 1.44 |

| S1-C1 | 1.78 |

| S2-C5 | 1.77 |

| C2-N1 | 1.40 |

| C-C (aromatic) | 1.36 - 1.42 |

| O-S-O | 112 - 115 |

| O-S-C | 105 - 108 |

| C-C-C (aromatic) | 118 - 122 |

| C-C-N | 120 |

Visualizing the Workflow

The process of determining a crystal structure can be visualized as a logical workflow, from the initial sample to the final refined structure.

Caption: Workflow for Single-Crystal X-ray Diffraction.

Conclusion

The determination of the crystal structure of this compound is an achievable and highly valuable endeavor. The insights gained from such a study would be instrumental in controlling the solid-state properties of this compound, which is of significant interest to researchers in materials science and drug development. The methodologies outlined in this guide provide a robust framework for undertaking such a structural investigation. The resulting detailed three-dimensional structural information would undoubtedly accelerate further research and development involving this important molecule.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 2-Amino-1,5-naphthalenedisulfonic Acid

This technical guide provides a comprehensive overview of this compound, covering its chemical properties, synthesis, key reactions, and applications. The information is tailored for professionals in research and development, with a focus on detailed data presentation and experimental methodologies.

Core Properties and Data

This compound, also known as 2-Naphthylamine-1,5-disulfonic acid or Sulfo Tobias Acid, is an organic compound widely used as an intermediate in the synthesis of dyes.[1][2] Its chemical structure consists of a naphthalene backbone substituted with an amino group and two sulfonic acid groups.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 303.31 g/mol | [2][3][4] |

| Molecular Formula | C₁₀H₉NO₆S₂ | [2][3][4] |

| CAS Number | 117-62-4 | [1][2][3][4] |

| Appearance | Beige or white to off-white powder | [1][2] |

| Melting Point | >300 °C | [5] |

| Density | 1.8 ± 0.1 g/cm³ | |

| Water Solubility | Soluble | [1] |

| pKa (Predicted) | -0.51 ± 0.40 | [1] |

| Stability | Stable under normal temperatures and pressures | [1] |

| Recommended Storage | 2-8°C | [1] |

Synthesis and Experimental Protocols

The primary industrial synthesis of this compound involves the sulfonation of 2-Amino-1-naphthalenesulfonic acid (Tobias acid).[2] A method for producing a salt-free version of the compound is particularly relevant for high-purity applications.[6][7]

Synthesis Pathway from Tobias Acid

The synthesis involves the reaction of Tobias acid with a sulfonating agent, typically oleum (fuming sulfuric acid).

Caption: Synthesis of this compound.

Experimental Protocol: Salt-Free Synthesis

This protocol is adapted from patented industrial methods for preparing high-purity, salt-free this compound.[6][7]

Materials:

-

Tobias acid (2-Amino-1-naphthalenesulfonic acid)

-

Oleum (e.g., 20% SO₃)

-

Adsorbent material for purification (e.g., activated carbon)

-

Deionized water

Procedure:

-

Sulfonation Reaction: Charge a suitable glass-lined reactor with oleum. While maintaining the temperature between 5°C and 55°C, slowly add Tobias acid in a controlled manner. The weight ratio of Tobias acid to oleum can range from 10:1 to 1:10. The reaction is typically allowed to proceed for 1 to 5 hours.

-

Solution Refining: Pass the resulting sulfonation solution through one or more absorption columns packed with an adsorbent material to remove impurities.

-

Acid Eduction (Precipitation): Transfer the refined solution to a crystallization vessel. Cool the solution to between -15°C and 70°C to induce the precipitation of the product.

-

Centrifugation: Separate the precipitated solid product from the liquid (acid filtrate) using a centrifuge.

-

Washing and Drying: Wash the product cake with cold water or a suitable solvent to remove residual acid and impurities. Dry the final product under vacuum at an appropriate temperature.

-

Acid Recovery (Optional): The acid filtrate and any evolved SO₃ gas can be recycled and reused in subsequent batches to improve process economy and reduce environmental impact.

Key Chemical Reactions

This compound can undergo several characteristic reactions, making it a versatile intermediate.

Caption: Major chemical reactions of the title compound.

Detailed Reactions:

-

Alkali Fusion: When fused with an alkali like sodium hydroxide, it forms 2-amino-5-hydroxynaphthalene-1-sulfonic acid.[2]

-

Further Sulfonation: Reacting with 40% oleum at 100°C introduces a third sulfonic acid group, yielding 2-aminonaphthalene-1,5,7-trisulfonic acid.[2]

-

Desulfonation: Heating the compound with aqueous sulfuric acid can selectively remove the sulfonic acid group at the 1-position, resulting in 2-aminonaphthalene-5-sulfonic acid.[2]

-

Diazotization: The amino group can be diazotized and subsequently coupled to form various azo dyes. Treatment of the diazo compound with alkaline hypochlorite yields 2-diazo-1-hydroxynaphthalene-5-sulfonic acid.[2]

Applications in Research and Development

While the primary industrial use of this compound is in the dye industry, it has several properties that make it a subject of interest in modern research and development, including for drug development professionals.

Established Applications

-

Dye Intermediate: It serves as a crucial precursor for synthesizing a variety of acid dyes and reactive dyes, particularly for orange and red shades.[1][2]

-

Pigment Synthesis: It is used in the manufacturing of organic pigments.[8]

Emerging Research Applications

-

Geothermal Tracer: Due to its high thermal stability and water solubility, it is being investigated as a tracer to study fluid dynamics and permeability in high-temperature geothermal reservoirs.[8]

-

Antiviral Research: Preliminary molecular docking studies have suggested that the compound exhibits promising antiviral properties by targeting specific amino acids, indicating a potential avenue for future pharmaceutical development.[8]

-

Materials Science: It is utilized in advanced spectroscopic and computational studies to understand its structural and electronic characteristics, which can inform the design of new materials.[8]

Relevance to Drug Development

For drug development professionals, while this specific molecule is not a therapeutic agent, its structure and synthesis are relevant. The use of sulfonated amino-naphthalene scaffolds is a known strategy in medicinal chemistry. Furthermore, the concept of using amino acid-based structures to modify parent molecules is a cornerstone of prodrug design. Amino acid moieties can be appended to drug candidates to improve critical properties such as bioavailability, target specificity, and metabolic stability, thereby reducing toxicity and enhancing therapeutic efficacy.[9]

Application Workflow: Geothermal Tracing

The logical workflow for its use as a geothermal tracer is outlined below.

Caption: Workflow for use as a geothermal tracer.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 117-62-4 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C10H9NO6S2 | CID 8338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. CN101973914A - Method for preparing salt-free this compound - Google Patents [patents.google.com]

- 7. CN101973914B - Method for preparing salt-free this compound - Google Patents [patents.google.com]

- 8. This compound|Research Chemical [benchchem.com]

- 9. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Amino-1,5-naphthalenedisulfonic Acid and its Synonymous Compounds

This technical guide provides an in-depth overview of 2-Amino-1,5-naphthalenedisulfonic acid, a significant chemical intermediate. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its various names, chemical properties, synthesis, and applications.

Synonyms and Chemical Identifiers

This compound is known by a variety of synonyms in scientific literature and commercial applications. The following table summarizes these alternative names and key chemical identifiers to facilitate accurate identification and sourcing.

| Synonym | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | IUPAC Name |

| This compound | 117-62-4 | C₁₀H₉NO₆S₂ | 303.31 | 2-aminonaphthalene-1,5-disulfonic acid |

| 2-Naphthylamine-1,5-disulfonic acid | 117-62-4 | C₁₀H₉NO₆S₂ | 303.31 | 2-aminonaphthalene-1,5-disulfonic acid |

| Sulfotobias acid | 117-62-4 | C₁₀H₉NO₆S₂ | 303.31 | 2-aminonaphthalene-1,5-disulfonic acid |

| 1,5-Naphthalenedisulfonic acid, 2-amino- | 117-62-4 | C₁₀H₉NO₆S₂ | 303.31 | 2-aminonaphthalene-1,5-disulfonic acid |

| 6-Aminonaphthalene-1,5-disulfonic acid | 117-62-4 | C₁₀H₉NO₆S₂ | 303.31 | 2-aminonaphthalene-1,5-disulfonic acid |

| 2-Amino-1,5-naphthalenedisulphonic acid | 117-62-4 | C₁₀H₉NO₆S₂ | 303.31 | 2-aminonaphthalene-1,5-disulfonic acid |

| Kyselina sulfo-tobiasova | 117-62-4 | C₁₀H₉NO₆S₂ | 303.31 | 2-aminonaphthalene-1,5-disulfonic acid |

| Kyselina 2-naftylamin-1,5-disulfonova | 117-62-4 | C₁₀H₉NO₆S₂ | 303.31 | 2-aminonaphthalene-1,5-disulfonic acid |

| NSC 60279 | 117-62-4 | C₁₀H₉NO₆S₂ | 303.31 | 2-aminonaphthalene-1,5-disulfonic acid |

Experimental Protocols

Synthesis of Salt-Free this compound

A method for preparing salt-free this compound involves a multi-step process beginning with a sulfonation reaction.[1] This process is designed for industrial-scale production, yielding a high-purity product. The key stages of this synthesis are outlined below:

-

Sulfonation Reaction: The synthesis commences with the sulfonation of Tobias acid (2-amino-1-naphthalenesulfonic acid). This reaction is conducted using oleum (fuming sulfuric acid) at a controlled temperature, typically between 5°C and 55°C.[1] The weight ratio of Tobias acid to oleum can range from 10:1 to 1:10, and the reaction is allowed to proceed for 1 to 5 hours to generate the sulfonated liquid containing the desired product.[1]

-

Purification of Sulfonated Liquid: The resulting sulfonated liquid is then purified. This is achieved by passing the liquid through one or more absorption pillars containing adsorbents to remove impurities.[1]

-

Acid Eduction: Following purification, an acid eduction step is performed.

-

Temperature Control and Centrifugation: The temperature of the solution is then decreased and maintained at a specific level before the product is separated via centrifugation.[1]

-

Filtrate Refining and Acid Recovery: The acid filtrate from the centrifugation step is refined for reuse. Any sulfuric acid tail gas and SO₃ gas are recovered, minimizing environmental impact.[1]

This serialized preparation process is suitable for mass production and results in a product with a purity of over 98.5% (as determined by HPLC) and an industrial yield greater than 93.5%.[1]

Applications and Workflows

Role as a Dye Intermediate

This compound is a crucial intermediate in the synthesis of various azo dyes. Its chemical structure allows it to function as a diazo component, which, after diazotization, can be coupled with other aromatic compounds to produce a wide range of colors, particularly oranges and reds. A general workflow for its use in dye synthesis is as follows:

-

Diazotization: The primary amino group of this compound is converted into a diazonium salt. This is typically achieved by reacting the compound with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures.

-

Coupling Reaction: The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol or an aniline derivative. This electrophilic aromatic substitution reaction forms the azo bond (-N=N-), which is the chromophore responsible for the color of the dye.

-

Isolation and Purification: The synthesized azo dye is then isolated from the reaction mixture, often by precipitation, and purified to remove any unreacted starting materials or byproducts.

Application as a Geothermal Tracer

Naphthalene sulfonates, including this compound, are utilized as tracers in geothermal reservoirs to understand fluid flow paths and reservoir characteristics. Their high thermal stability and detectability make them suitable for such applications. The general workflow for a geothermal tracer test is as follows:

-

Tracer Selection and Injection: Based on the reservoir temperature and geochemical conditions, a suitable tracer or a combination of tracers is selected. A known quantity of the tracer is then injected into an injection well.

-

Sample Collection: Water samples are collected from surrounding production wells over a period of time.

-

Tracer Analysis: The collected samples are analyzed to determine the concentration of the tracer. High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection is a common analytical technique for this purpose.

-

Data Interpretation: The tracer return curves (concentration versus time) are analyzed to determine parameters such as fluid velocity, flow paths, and potential short-circuiting between injection and production wells.

References

Foundational Research on Sulfo-Tobias Acid: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Principles, Synthesis, and Potential Therapeutic Applications of 2-Amino-1,5-naphthalenedisulfonic Acid (Sulfo-Tobias Acid).

Introduction

Sulfo-Tobias acid, chemically known as this compound, is an important naphthalene derivative characterized by the presence of both an amino and two sulfonic acid functional groups.[1][2] While traditionally a key intermediate in the synthesis of azo dyes and pigments, recent research into the biological activities of naphthalenesulfonate derivatives has opened new avenues for its application in medicinal chemistry and drug development.[3][4][5] This technical guide provides a comprehensive overview of the foundational research on Sulfo-Tobias acid, including its chemical and physical properties, detailed synthesis protocols, spectral characterization, toxicological data, and emerging applications in the pharmaceutical field.

Chemical and Physical Properties

Sulfo-Tobias acid is typically a beige or off-white powder.[6][7] Its two sulfonic acid groups confer high water solubility.[8] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₉NO₆S₂ | [2] |

| Molecular Weight | 303.31 g/mol | [8] |

| CAS Number | 117-62-4 | [2] |

| Appearance | Beige or off-white powder | [6][7] |

| Melting Point | > 300 °C | [7] |

| Water Solubility | Soluble | [8] |

| logP | -1.85 (Estimated) | [5] |

| Density | 1.769 g/cm³ | [9] |

Experimental Protocols: Synthesis and Purification

The primary method for the synthesis of Sulfo-Tobias acid is the sulfonation of Tobias acid (2-amino-1-naphthalenesulfonic acid).[6] Several patented methods describe procedures for obtaining the salt-free form of the product, which is often desirable for subsequent chemical transformations.

General Laboratory-Scale Synthesis Protocol (Adapted from Patent Literature)

This protocol is a generalized procedure derived from patented industrial processes and may require optimization for a laboratory setting.[10][11]

Materials:

-

Tobias acid (2-amino-1-naphthalenesulfonic acid)

-

Oleum (fuming sulfuric acid, 20-65%)

-

Adsorbent material (e.g., activated carbon) for purification

-

Ice

-

Water

Equipment:

-

Jacketed reaction vessel with overhead stirrer and temperature control

-

Addition funnel

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Sulfonation:

-

Charge the reaction vessel with oleum. The weight ratio of oleum to Tobias acid can range from 1:5 to 5:1.[10]

-

Cool the oleum to the desired reaction temperature, typically between 5 °C and 55 °C.[10]

-

Slowly add Tobias acid to the cooled oleum under vigorous stirring, maintaining the temperature within the specified range.

-

After the addition is complete, continue stirring for 1 to 5 hours to ensure the reaction goes to completion.[10]

-

-

Purification of the Sulfonated Liquid (Optional):

-

The crude sulfonated liquid can be passed through a column packed with an adsorbent material to remove impurities.[10]

-

-

Precipitation ("Salting Out"):

-

Prepare a separate vessel with a mixture of ice and water.

-

Slowly and carefully add the reaction mixture to the ice-water slurry with stirring. This process is highly exothermic and should be done with caution to control the temperature. Sulfo-Tobias acid will precipitate out of the solution.

-

-

Isolation and Washing:

-

Collect the precipitated Sulfo-Tobias acid by filtration.

-

Wash the filter cake with cold water to remove residual sulfuric acid and other water-soluble impurities.

-

-

Drying:

-

Dry the purified Sulfo-Tobias acid in a drying oven at an appropriate temperature (e.g., 80-100 °C) until a constant weight is achieved.

-

Salt-Free Preparation Method

A patented method for preparing salt-free Sulfo-Tobias acid involves a multi-step process including sulfonation, purification, acid precipitation, cooling, and centrifugation.[10] This method is designed for industrial-scale production but the principles can be adapted for laboratory synthesis. The key is to avoid the use of salts during the precipitation and purification steps.

Spectral Data for Characterization

The identity and purity of Sulfo-Tobias acid can be confirmed using various spectroscopic techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of Sulfo-Tobias acid will exhibit characteristic absorption bands for its functional groups. The sulfonic acid group (-SO₃H) typically shows strong, broad absorptions.

Expected Characteristic FT-IR Peaks for Sulfo-Tobias Acid:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3500 | N-H stretching (amino group) |

| ~3000-3100 | Aromatic C-H stretching |

| ~1620 | N-H bending |

| ~1450-1500 | Aromatic C=C stretching |

| ~1170-1250 | Asymmetric S=O stretching (sulfonic acid) |

| ~1030-1080 | Symmetric S=O stretching (sulfonic acid) |

| ~650-700 | C-S stretching |

Note: The exact peak positions may vary depending on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of Sulfo-Tobias acid. The chemical shifts will be influenced by the electron-withdrawing sulfonic acid groups and the electron-donating amino group on the naphthalene ring.

¹H NMR Spectral Data:

-

The aromatic protons will appear as a series of doublets and triplets in the aromatic region of the spectrum. The exact chemical shifts and coupling constants would need to be determined experimentally.

¹³C NMR Spectral Data:

-

The spectrum will show ten distinct signals for the ten carbon atoms of the naphthalene ring system. The carbons attached to the sulfonic acid and amino groups will have characteristic chemical shifts.

UV-Vis Spectroscopy

The UV-Vis spectrum of Sulfo-Tobias acid in a suitable solvent (e.g., water or ethanol) is expected to show strong absorption bands in the ultraviolet region, corresponding to π-π* electronic transitions within the naphthalene ring system. The position of the absorption maxima (λmax) can be influenced by the solvent polarity and pH.[12]

Applications in Drug Development

While Sulfo-Tobias acid itself is not a therapeutic agent, the naphthalenesulfonate scaffold is present in several bioactive molecules and has shown promise in various therapeutic areas. This suggests that Sulfo-Tobias acid can serve as a valuable starting material or building block for the synthesis of novel drug candidates.

Inhibition of Fibroblast Growth Factor Receptor (FGFR) Signaling

Aberrant signaling through the Fibroblast Growth Factor Receptor (FGFR) pathway is implicated in various cancers.[13][14] Small molecules that can inhibit this pathway are of significant interest in oncology. Naphthalenesulfonate derivatives have been identified as inhibitors of FGF, suggesting they can interfere with the binding of FGF to its receptor and block downstream signaling.[3] This provides a rationale for designing and synthesizing derivatives of Sulfo-Tobias acid as potential FGFR pathway inhibitors.

Antagonism of C-C Chemokine Receptor 8 (CCR8)

The C-C Chemokine Receptor 8 (CCR8) is a G protein-coupled receptor that is highly expressed on tumor-infiltrating regulatory T cells (Tregs), which suppress the anti-tumor immune response.[15][16] Antagonists of CCR8 can deplete these Tregs, thereby enhancing the body's own immune system to fight cancer.[15] Naphthalene-sulfonamide derivatives have been developed as potent CCR8 antagonists.[4] The Sulfo-Tobias acid structure provides a scaffold that can be chemically modified to generate novel CCR8 antagonists.

References

- 1. file1.lookchem.com [file1.lookchem.com]

- 2. This compound | C10H9NO6S2 | CID 8338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 4. Small-molecule inhibitors of fibroblast growth factor receptor (FGFR) tyrosine kinases (TK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. This compound | 117-62-4 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. Sulpho Tobias Acid | 117-62-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 9. echemi.com [echemi.com]

- 10. CN101973914B - Method for preparing salt-free this compound - Google Patents [patents.google.com]

- 11. CN101973914A - Method for preparing salt-free this compound - Google Patents [patents.google.com]

- 12. UV-Vis Spectrum of 1,5-Naphthalenedisulfonic Acid | SIELC Technologies [sielc.com]

- 13. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. oncotarget.com [oncotarget.com]

- 15. benchchem.com [benchchem.com]

- 16. Chemokine Receptor-Targeted Therapies: Special Case for CCR8 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Amino G Acid: Discovery, History, and Synthesis

Introduction

Amino G acid, systematically known as 7-amino-1,3-naphthalenedisulfonic acid, is a crucial intermediate in the synthesis of a wide array of azo dyes. Its chemical structure, featuring both an amino group and two sulfonic acid groups on a naphthalene core, imparts unique properties that are leveraged in the production of vibrant and stable colorants for the textile and other industries. This technical guide provides a comprehensive overview of the discovery and history of Amino G acid, detailed experimental protocols for its synthesis, and a summary of relevant quantitative data.

Chemical Profile:

| Property | Value |

| IUPAC Name | 7-Aminonaphthalene-1,3-disulfonic acid |

| Synonyms | 2-Naphthylamine-6,8-disulfonic acid, Amido-G-Acid |

| CAS Number | 86-65-7 |

| Chemical Formula | C₁₀H₉NO₆S₂ |

| Molecular Weight | 303.31 g/mol |

| Appearance | White to off-white crystalline powder |

Historical Context and Discovery

The discovery of Amino G acid is intrinsically linked to the burgeoning synthetic dye industry of the late 19th and early 20th centuries. While a singular moment of discovery by an individual is not clearly documented, its development arose from the systematic investigation of naphthalenesulfonic acids as versatile dye intermediates, primarily in Germany. The foundational work on the sulfonation of naphthalene and its derivatives, and the subsequent amination reactions, laid the groundwork for the production of a variety of aminonaphthalenesulfonic acids, including Amino G acid.

A key reaction in one of the primary synthesis routes for Amino G acid is the Bucherer reaction, named after the German chemist Hans Theodor Bucherer. His work on the reversible conversion of naphthols to naphthylamines in the presence of bisulfite was a significant advancement in dye chemistry. A 1923 publication by Fierz-David and Braunschweig described the preparation of Amino G acid by the sulfonation of β-naphthylamine, highlighting its importance as a dye intermediate during that era. The historical trajectory of Amino G acid is thus a story of incremental innovation within the broader narrative of industrial organic chemistry.

Synthesis of Amino G Acid

There are two primary industrial routes for the synthesis of Amino G acid: the traditional method starting from 2-naphthol (β-naphthol) and a more modern approach utilizing 2-amino-1-naphthalenesulfonic acid (Tobias acid).

Traditional Synthesis from 2-Naphthol

This classic method involves two key steps: the disulfonation of 2-naphthol to form G salt (the potassium salt of 2-naphthol-6,8-disulfonic acid), followed by amination via the Bucherer reaction.

Caption: Traditional synthesis pathway of Amino G acid from 2-Naphthol.

Modern Synthesis from Tobias Acid

A newer, patented method avoids the use of 2-naphthylamine, a known carcinogen, by starting with Tobias acid.[1] This process involves the sulfonation of Tobias acid in the presence of sulfur trioxide.[1]

Caption: Modern synthesis pathway of Amino G acid from Tobias Acid.

Experimental Protocols

Protocol 1: Synthesis from 2-Naphthol (Based on a Patented Industrial Process)

This protocol is adapted from a patented process aimed at high yield and environmental safety.[2]

Step 1: Disulfonation of 2-Naphthol

-

In a suitable reactor, charge concentrated sulfuric acid and oleum.

-

Cool the acid mixture and slowly add 2-naphthol while maintaining a low temperature.

-

After the addition is complete, gradually heat the reaction mixture to 90°C and maintain for several hours to ensure complete disulfonation.

-

Cool the reaction mixture.

Step 2: Salting out of G Salt

-

The cooled sulfonation mixture is treated with an ammoniacal liquor to precipitate the ammonium salt of 2-naphthol-6,8-disulfonic acid (G salt).

-

Filter the precipitated G salt and wash.

Step 3: Amination (Bucherer Reaction)

-

Charge the G salt, aqueous ammonia, and an aqueous solution of ammonium sulfite (as a catalyst) into a high-pressure reactor.[2]

-

Heat the mixture to approximately 140°C. The pressure will rise to around 0.6 MPa.[2]

-

Maintain these conditions for approximately 8 hours.[2]

-

After the reaction, cool the mixture and dilute with water.

-

Treat with activated carbon to decolorize and filter.

Step 4: Isolation of Amino G Acid

-

Acidify the filtrate with dilute sulfuric acid to precipitate the Amino G acid.

-

Filter the product, wash with water, and dry to obtain Amino G acid.

Protocol 2: Synthesis from Tobias Acid (Based on a Patented Process)

This protocol is based on a patented method for producing Amino G acid and Amino J acid from Tobias acid.[1]

-

Charge a reaction vessel with 100% sulfuric acid (prepared from concentrated sulfuric acid and oleum).[1]

-

Add 2-amino-1-naphthalenesulfonic acid (Tobias acid) to the sulfuric acid.[1]

-

Heat the mixture to 110-115°C to induce rearrangement of the sulfonic acid group.[1]

-

Over a period of approximately 45 minutes, add liquid sulfur trioxide dropwise while maintaining the temperature at 110-115°C.[1]

-